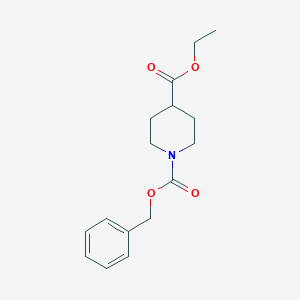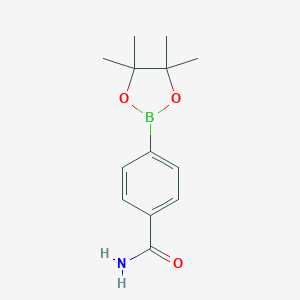
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTSET, and it is a thiol-specific reagent that is used to modify proteins and other biomolecules. The compound has a unique structure that allows it to interact with thiol groups in proteins, leading to modifications that can be used to study the function and structure of these biomolecules.
Mechanism Of Action
The mechanism of action of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the modification of thiol groups in proteins. This compound reacts with the thiol group in cysteine residues, forming a covalent bond that modifies the protein's structure and function. This modification can lead to changes in the activity of the protein, making it an important tool for studying protein function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine are dependent on the specific protein or biomolecule that is being modified. In general, this compound can lead to changes in protein activity, stability, and interactions with other biomolecules. These changes can have significant effects on the function of the protein and the biological processes it is involved in.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments is its specificity for thiol groups in proteins. This specificity allows researchers to modify specific cysteine residues in proteins, leading to changes in their function and activity. However, the use of this compound can also have limitations, such as the potential for off-target effects and the need for careful control of experimental conditions.
Future Directions
There are several potential future directions for research involving 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One possible direction is the development of new methods for using this compound to study protein function and interactions. Additionally, researchers may explore the use of this compound in drug discovery and development, as it has the potential to modify protein targets that are involved in disease processes. Finally, there may be opportunities to use this compound in the development of new diagnostic tools for detecting and monitoring diseases.
Synthesis Methods
The synthesis of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-aminoethanethiol with methyl vinyl sulfone. This reaction results in the formation of the intermediate compound, which is then treated with sodium borohydride to produce the final product.
Scientific Research Applications
The unique properties of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine make it an ideal reagent for studying the structure and function of proteins and other biomolecules. This compound is commonly used in biochemical research to modify thiol groups in proteins, leading to changes in their activity and function. Additionally, this compound can be used to study the interactions between proteins and other biomolecules, such as nucleic acids and lipids.
properties
CAS RN |
179413-53-7 |
|---|---|
Product Name |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI Key |
QVNCACITRKLYMI-UHFFFAOYSA-N |
SMILES |
CC1CN=C(SC1)N |
Canonical SMILES |
CC1CN=C(SC1)N |
synonyms |
4H-1,3-Thiazin-2-amine,5,6-dihydro-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
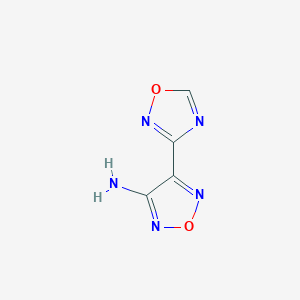
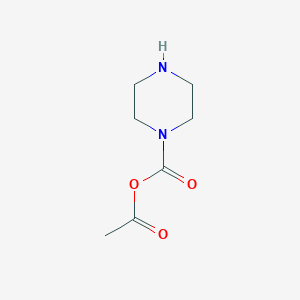
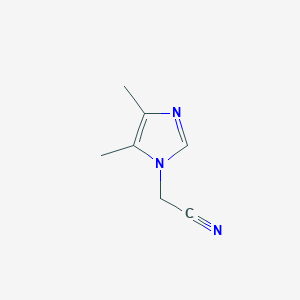
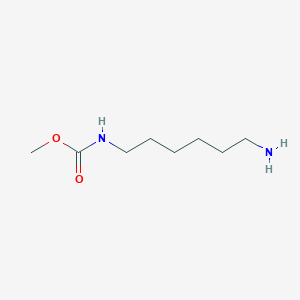


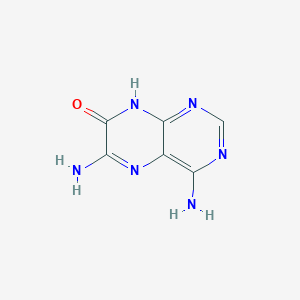
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
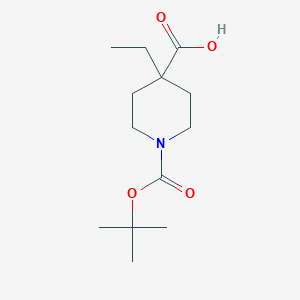
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
